(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C19H16N2O3/c22-19-17(14-5-1-3-12-4-2-8-21(19)18(12)14)20-13-6-7-15-16(11-13)24-10-9-23-15/h1,3,5-7,11H,2,4,8-10H2 |
InChI Key |
HZLMKBGRMSEFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=NC4=CC5=C(C=C4)OCCO5)C(=O)N3C1 |
Origin of Product |
United States |
Preparation Methods
Pyrroloquinoline Core Formation
The pyrrolo[3,2,1-ij]quinolin-2-one scaffold is typically synthesized via intramolecular cyclization of tetrahydroquinoline precursors. Key steps include:
-
Mannich Reaction : Reaction of a tetrahydroquinoline derivative with formaldehyde and secondary amines to form a β-amino ketone intermediate.
-
Cyclization : Acid-mediated (e.g., H₂SO₄) or thermal cyclization to yield the pyrroloquinolinone framework.
-
Ugi Condensation : A four-component Ugi reaction of 2-formylbenzoic acid, amine, isocyanide, and propiolic acid generates a linear intermediate.
-
Povarov Reaction : Treatment with H₂SO₄ induces cyclization via an imino Diels–Alder mechanism to form the pyrrolo[3,2,1-ij]quinolinone core.
Key Conditions :
Introduction of the Benzodioxin-Imino Group
The imino linkage is introduced via condensation between the pyrroloquinolinone amine and a 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde derivative.
-
Aldehyde Synthesis : Bromination or iodination of 1,4-benzodioxin-6-amine followed by oxidation to the aldehyde using MnO₂.
-
Condensation : Reaction of the aldehyde with pyrroloquinolinone in the presence of a dehydrating agent (e.g., molecular sieves or TiCl₄) to form the (1E)-imine.
Critical Parameters :
-
Solvent: Anhydrous THF or toluene
-
Temperature: 25–60°C
-
Stereoselectivity: The (1E)-configuration is favored under mild, non-acidic conditions.
Domino Multicomponent Reactions
Domino strategies enable the simultaneous construction of multiple rings in a single pot, improving efficiency.
Solid-State Melt Reaction (SSMR)
A solvent-free approach combines Baylis-Hillman adducts , isatin, and amino acids (e.g., sarcosine) under melt conditions.
-
Baylis-Hillman Adduct Formation : Reaction of pyrene-1-carbaldehyde with acrylates (e.g., methyl acrylate) catalyzed by DABCO.
-
Domino Reaction : Heating the adduct with isatin and sarcosine at 180°C induces 1,3-dipolar cycloaddition and double annulation.
Advantages :
Post-Ugi Modification
The Ugi reaction followed by acid-mediated cyclization and rhodanine coupling efficiently builds the target compound.
-
Ugi Adduct Formation : Four-component reaction of aldehydes, amines, isocyanides, and propiolic acids.
-
Cyclization : H₂SO₄-mediated Povarov reaction to form the pyrroloquinoline core.
-
Rhodanine Coupling : Reaction with rhodanine in acetic acid to introduce the imino-thiazolidinone moiety.
Biocatalytic Oxidation for Imine Formation
Horseradish peroxidase (HRP) catalyzes the oxidation of o-aminophenols to o-quinone imines, which undergo inverse electron-demand Diels–Alder (IEDDA) reactions with dienophiles.
-
Enzymatic Oxidation : HRP/H₂O₂-mediated oxidation of 2,3-dihydro-1,4-benzodioxin-6-amine to the quinone imine.
-
IEDDA Cycloaddition : Reaction with a pyrroloquinoline-derived dienophile (e.g., ethoxyethene) to form the imino linkage.
Conditions :
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and reproducibility.
Batch Reactor Synthesis
-
Halogenation : N-Bromosuccinimide (NBS) bromination of tetrahydroquinoline at 0°C.
-
Cyclization : NaOH-mediated intramolecular cyclization at 80°C.
-
Purification : Recrystallization from ethanol/water or column chromatography.
Key Metrics :
Continuous Flow Chemistry
Microreactors enable rapid mixing and heat transfer for hazardous steps (e.g., nitration or bromination).
Benefits :
Comparative Analysis of Methods
Stereochemical Control and Purification
The (1E)-configuration is ensured by:
-
Non-acidic conditions during imination to prevent tautomerization.
-
Chiral auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis.
Purification Techniques :
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemical Properties and Reactivity
The compound exhibits a variety of chemical reactivities due to its functional groups. Key properties include:
- Imino Group : Engages in nucleophilic addition reactions.
- Pyrroloquinoline Framework : Susceptible to oxidation and cyclization.
- Benzodioxin Moiety : Allows for electrophilic aromatic substitution reactions.
These properties make it a valuable building block for synthesizing more complex molecules and modifying existing compounds to enhance their pharmacological properties.
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing derivatives with enhanced functionalities. Researchers utilize its unique structure to explore new chemical reactions and pathways. Its ability to undergo various transformations allows for the development of novel compounds that can be tailored for specific applications.
Biology
The biological activity of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has been the subject of numerous studies. Potential applications include:
- Anticancer Activity : In vitro studies have demonstrated its ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Investigations suggest it may exhibit significant antimicrobial effects against various pathogens.
Research into its mechanism of action is ongoing, focusing on how it interacts with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, the compound is being explored as a potential drug candidate. Its interactions with specific molecular targets make it promising for developing new therapeutic agents. Notable areas of interest include:
- Drug Development : Its unique structure allows for modifications that could lead to new treatments for diseases such as cancer and infections.
- Dual Inhibition Potential : Recent studies have evaluated its efficacy as a dual inhibitor of blood coagulation factors, suggesting applications in treating clotting disorders .
Anticancer Research
A study highlighted the compound's significant anticancer properties through various assays that demonstrated its ability to inhibit the growth of multiple cancer cell lines. The mechanism involves interference with cellular pathways critical for proliferation .
Antimicrobial Studies
Research has shown that derivatives of this compound possess notable antimicrobial activity. A comparative analysis indicated that modifications to the benzodioxin moiety enhance its effectiveness against bacterial strains .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | Pyrroloquinoline core with benzodioxin | Anticancer, antimicrobial | Complex reactivity |
| Quercetin | Flavonoid structure | Antioxidant | Anti-inflammatory |
| Curcumin | Diarylheptanoid | Anti-inflammatory | Broad-spectrum activity |
This table illustrates how similar compounds share structural motifs but differ significantly in their biological activities and mechanisms.
Mechanism of Action
The mechanism of action of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on core scaffolds , substituents , synthetic methodologies , and bioactivity .
Structural Analogues with Pyrroloquinolinone Cores
Key Differences and Implications
Core Scaffold Variations: The target compound’s pyrroloquinolinone core distinguishes it from dihydroquinolinone derivatives (e.g., compound 27 in ), which lack the fused pyrrole ring. This difference may influence planarity and binding affinity in biological targets .
- Electrochemical trifluoroalkylation (compound 3l) enables catalyst-free, direct functionalization, offering advantages in green chemistry .
- Nitro reduction and thioimidylation (compound 27) highlight multi-step routes requiring purification via column chromatography .
Bioactivity: Pyrroloquinolinone derivatives (e.g., ) are designed as dual anticoagulants, targeting Factors Xa and XIa, suggesting the target compound may share similar mechanisms due to structural overlap . Dihydroquinolinones (e.g., compound 27) are implicated in ferroptosis induction in oral squamous cell carcinoma (OSCC), though this link is indirect .
Quantitative Comparison of Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
The compound (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a member of the pyrroloquinoline family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a pyrroloquinoline core with a benzodioxin moiety that may contribute to its biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities including:
1. Antileishmanial Activity
A derivative of the pyrroloquinoline family demonstrated significant antileishmanial activity. In vitro studies revealed a cytotoxic concentration (CC50) of 65.11 μM with a selectivity index (SI) of 7.79. The anti-amastigote IC50 was found to be 8.36 μM. In vivo studies in Balb/c mice showed a 56.2% inhibition in liver and 61.1% in spleen parasite burden at a dosage of 12.5 mg/kg administered intraperitoneally (i.p.) .
2. Anticoagulant Activity
Studies on hybrid derivatives based on this compound have indicated anticoagulant properties through inhibition of coagulation factors Xa and XIa. The in vitro testing showed that several derivatives effectively inhibited these factors, suggesting potential therapeutic applications in managing blood coagulation disorders .
3. Antitumor Potential
The compound has been predicted to possess antitumor effects with probabilities exceeding 50% based on computational models. This suggests potential applications in cancer therapy, although further empirical validation is required .
While specific mechanisms for this compound are still under investigation, related compounds have shown various modes of action:
- Inhibition of Kinases : Some derivatives have demonstrated the ability to inhibit protein kinases involved in cancer progression.
- Apoptosis Induction : Certain compounds have been linked to apoptosis agonistic activity, promoting programmed cell death in cancer cells.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives related to this compound:
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one?
- Methodological Answer : Synthesis involves multi-step reactions, starting with the preparation of the pyrroloquinolinone core followed by functionalization with the benzodioxin-imino group. Critical factors include solvent selection (e.g., DMF for solubility), temperature control (e.g., reflux for cyclization), and stoichiometric ratios to avoid side products. Post-synthetic purification via column chromatography or recrystallization is essential .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For crystalline derivatives, X-ray diffraction provides absolute configuration .
Q. What are the primary challenges in purifying this compound?
- Methodological Answer : The compound’s hydrophobicity and tendency to form aggregates necessitate optimized mobile phases in HPLC (e.g., acetonitrile/water gradients with 0.1% trifluoroacetic acid). Recrystallization from dimethyl sulfoxide (DMSO) or ethanol may improve purity, but solvent residues require rigorous drying .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields during synthesis?
- Methodological Answer : Reaction yields are maximized by:
- Temperature modulation : Lowering temperatures for exothermic steps (e.g., imine formation) to reduce decomposition.
- Catalyst screening : Lewis acids like ZnCl₂ or Brønsted acids (p-toluenesulfonic acid) for cyclization steps.
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates .
Q. How does the compound interact with biological targets such as blood coagulation factors?
- Methodological Answer : Hybrid derivatives of pyrroloquinolinone scaffolds are designed as dual inhibitors of Factor Xa and XIa. Computational docking (e.g., AutoDock Vina) identifies key interactions:
- Hydrogen bonding between the benzodioxin oxygen and Ser195 of Factor Xa.
- Hydrophobic interactions of the pyrroloquinolinone core with Tyr228. In vitro assays (e.g., chromogenic substrate hydrolysis) validate inhibitory IC₅₀ values .
Q. What analytical methods confirm stereochemistry and electronic structure?
- Methodological Answer :
- X-ray crystallography resolves the (1E) configuration of the imino group and dihedral angles of the benzodioxin ring .
- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals and electrostatic potential surfaces, correlating with NMR chemical shifts .
Q. How is the compound’s pharmacokinetic profile evaluated for therapeutic potential?
- Methodological Answer :
- In vitro metabolic stability : Incubation with liver microsomes (human/rat) quantifies CYP450-mediated degradation.
- Plasma protein binding : Equilibrium dialysis assesses albumin binding (>90% suggests limited bioavailability).
- In vivo half-life : Radiolabeled compound administration in rodents, followed by LC-MS/MS analysis of plasma samples .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
- Electron-withdrawing groups (e.g., -CF₃) on the benzodioxin ring to enhance metabolic stability.
- Polar substituents (e.g., -OH, -NH₂) on the pyrroloquinolinone core to improve solubility. Dual inhibition potency is validated via parallel artificial membrane permeability assays (PAMPA) and thrombin generation assays .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
